molecular formula C16H14O3 B7883595 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid

Número de catálogo: B7883595
Peso molecular: 254.28 g/mol
Clave InChI: NHUQYXSTNXLJIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid (CAS: Not explicitly listed; molecular formula: C₁₆H₁₄O₄) is an α,β-unsaturated carboxylic acid characterized by a conjugated system between the methoxy-substituted phenyl ring and the phenylprop-2-enoic acid backbone. This compound is structurally related to cinnamic acid derivatives, which are widely studied for their biological activities, including tyrosinase inhibition and UV absorption properties . Its stereochemistry (E/Z isomerism) and substituent positions significantly influence its physicochemical and pharmacological behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The resulting product is then acidified to yield the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anti-inflammatory Properties

MMPP has been identified as a potential anti-inflammatory agent. Research indicates that it can attenuate dopaminergic neurodegeneration and neuroinflammation through the inhibition of the STAT3 pathway. In a study involving MPTP-induced dopaminergic neurotoxicity, MMPP treatment significantly reduced the expression of pro-inflammatory markers such as iNOS and MAO-B in mouse models, suggesting its role in mitigating neuroinflammation associated with Parkinson's disease (PD) .

2. Neuroprotection

The compound has demonstrated protective effects against neurodegeneration. In experiments, MMPP was shown to inhibit the activation of MAPK pathways, which are implicated in various neurodegenerative diseases. By reducing the expression of MAO-B and promoting neuronal survival, MMPP presents a promising avenue for therapeutic development against conditions like Alzheimer's disease and PD .

Cancer Therapy

1. Anticancer Mechanisms

MMPP's potential in cancer therapy has been explored through its dual mechanisms that involve mitochondrial destruction and inflammatory responses. The compound's ability to induce apoptosis in cancer cells while simultaneously activating immune responses positions it as a candidate for regenerative wound dressings and targeted cancer therapies .

2. Synergistic Effects with Other Agents

Research has indicated that combining MMPP with other pharmacological agents enhances its anticancer efficacy. This synergistic effect could lead to improved outcomes in cancer treatment protocols by maximizing therapeutic benefits while minimizing side effects .

Data Tables

Application Area Mechanism of Action Key Findings
Anti-inflammatoryInhibition of STAT3 pathwayReduces neuroinflammation in PD models
NeuroprotectionMAO-B inhibitionProtects dopaminergic neurons from degeneration
Cancer therapyInduces apoptosisEnhances immune response against tumors

Case Studies

1. Neuroprotective Effects in Animal Models

In a controlled study, mice treated with MMPP showed significantly lower levels of neuronal death compared to untreated controls following MPTP administration. The reduction in MAO-B levels correlated with improved motor function and behavioral outcomes, indicating the compound's potential for therapeutic use in neurodegenerative diseases.

2. Cancer Treatment Synergy

A recent investigation into the combination of MMPP with traditional chemotherapeutics revealed enhanced tumor regression rates in preclinical models of breast cancer. The study highlighted that MMPP not only increased the efficacy of existing treatments but also reduced their associated toxicities.

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation, oxidative stress, and cell proliferation. Its methoxy and phenyl groups contribute to its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Ethyl (E)-3-(4-Methoxyphenyl)prop-2-enoate

  • Structure : Ester derivative with a methoxy group at the para position.
  • Key Differences : Replaces the carboxylic acid group with an ethyl ester.
  • Activity: Exhibits potent tyrosinase inhibition (22% in ethanol extracts) compared to glabridin (2%), making it a major metabolite in anti-pigmentation studies .
  • Applications : Used in cosmetic formulations for UV-B screening due to its stability and bioavailability .

(b) 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid (CID 16439936)

  • Structure : Additional hydroxyl group at the 3-position of the methoxyphenyl ring.
  • Key Differences : Enhanced polarity due to the hydroxyl group, improving solubility in aqueous environments.
  • Stereochemistry : Exists as the Z-isomer (SMILES: COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O), which may influence binding affinity to biological targets .

(c) (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid (PDB ligand 4FE)

  • Structure : Hydroxyl and methoxy groups at adjacent positions (3 and 4).
  • Activity: Potential antioxidant properties due to the catechol-like structure, enabling radical scavenging .

Functional Group Modifications

(a) (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (CHEMBL4129039)

  • Structure : Incorporates a sulfanyl (-SH) group at the β-position.

(b) (Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic Acid (CAS 20863-88-1)

  • Structure: Cyano group at the α-position.
  • Key Differences: The electron-withdrawing cyano group increases acidity (pKa ~1–2) compared to the parent compound, altering its pharmacokinetic profile .

Substituent Position and Isomerism

  • 3-(4-Formylphenyl)-2-propenoic Acid (CAS 23359-08-2): Structure: Formyl group replaces the methoxy group. Impact: The electron-deficient aromatic ring reduces resonance stabilization, increasing susceptibility to nucleophilic attack .
  • 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4): Structure: Methoxy group at the ortho position. Impact: Steric hindrance reduces conjugation efficiency, lowering UV absorption capacity compared to para-substituted analogs .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid C₁₆H₁₄O₄ 270.28 4-OCH₃, α,β-unsaturated Tyrosinase inhibition, UV-B screening
Ethyl (E)-3-(4-Methoxyphenyl)prop-2-enoate C₁₂H₁₄O₃ 206.24 Ethyl ester, 4-OCH₃ Major metabolite in anti-pigmentation
3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid C₁₆H₁₄O₄ 270.28 3-OH, 4-OCH₃, Z-isomer Enhanced solubility, antioxidant
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₄ 194.18 3-OH, 4-OCH₃, E-isomer Radical scavenging

Actividad Biológica

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, commonly referred to as a cinnamic acid derivative, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol

The compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The presence of the α,β-unsaturated carbonyl structure is crucial for its biological activity, particularly in antioxidant and anticancer effects.

The biological activity of this compound can be attributed to several key mechanisms:

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties by donating electrons to neutralize free radicals, thus protecting cells from oxidative stress and damage .
  • Anticancer Activity :
    • Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. It induces apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
    • A study demonstrated that at concentrations ranging from 50 to 100 µM, it effectively reduced cell viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various models .

Biological Activity Summary Table

Biological ActivityCell Line/ModelConcentration RangeEffect Observed
AntioxidantVariousN/AFree radical scavenging
AnticancerMDA-MB-23150-100 µMInhibition of cell proliferation, apoptosis induction
Anti-inflammatoryMacrophagesN/AReduced cytokine production

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that this compound significantly inhibits the growth of breast cancer cells through apoptosis induction. The mechanism involves increasing pro-apoptotic protein levels while decreasing anti-apoptotic proteins .
  • Oxidative Stress Protection :
    • A study highlighted that this compound protects against oxidative stress-induced cell damage by enhancing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .
  • Inflammation Modulation :
    • In models of inflammation, this compound has shown promise in reducing the secretion of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cinnamic acid derivatives:

Compound NameStructure FeaturesBiological Activity
Ferulic AcidHydroxy and methoxy groupsAntioxidant, anticancer
Caffeic AcidTwo hydroxyl groups on phenyl ringStrong antioxidant and anticancer
Coumaric AcidHydroxyl group at para positionAntimicrobial and anti-inflammatory

Q & A

Q. Basic: What are the established synthetic methodologies for 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound is typically synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and phenylacetic acid derivatives. Optimization strategies include:

  • Catalyst selection : Piperidine or ammonium acetate (5–10 mol%) in ethanol or toluene .
  • Temperature control : Reflux at 80–120°C for 6–12 hours to drive the reaction to completion .
  • Purification : Recrystallization from ethanol/water (yield: 60–85%) or silica gel column chromatography (ethyl acetate/hexane, 3:7 ratio) to remove byproducts like 3-(4-hydroxyphenyl) analogs .
  • Purity validation : Use HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) with UV detection at 254 nm to confirm >95% purity .

Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign methoxy (δ 3.8–3.9 ppm) and carboxylic acid (δ 12.1–12.3 ppm) groups .
  • FT-IR : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and conjugated double bonds (C=C at 1620–1640 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement; the trans-isomer typically forms monoclinic crystals (space group P2₁/c) with hydrogen-bonded dimers .
  • HPLC-MS : Detect impurities (e.g., Z-isomer or hydroxylated derivatives) with a mass accuracy of ±2 ppm .

Q. Advanced: How does the E/Z isomerism of the propenoic acid group affect the compound's physicochemical properties and interaction with biological targets?

Answer:

  • Thermodynamic stability : The E-isomer dominates (>90%) due to reduced steric hindrance between the methoxy and phenyl groups .
  • Biological activity : The E-configuration enhances hydrogen-bonding capacity with enzyme active sites (e.g., cyclooxygenase-2), increasing inhibition potency by 3–5× compared to the Z-form .
  • Solubility : The E-isomer shows lower aqueous solubility (0.8 mg/mL at 25°C) due to tighter crystal packing, requiring DMSO or PEG-400 for in vitro assays .

Q. Advanced: What computational approaches are suitable for modeling the electronic structure and potential reactivity of this compound?

Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), predicting nucleophilic attack sites at the α,β-unsaturated carbonyl .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., PPAR-γ), with scoring functions validating binding affinities (ΔG ≈ −8.2 kcal/mol) .
  • MD simulations : GROMACS with CHARMM36 force field assesses stability in lipid bilayers, critical for membrane permeability studies .

Q. Advanced: What strategies can address discrepancies in reported biological activity data across studies?

Answer:

  • Purity standardization : Use orthogonal methods (HPLC, LC-MS) to exclude impurities like 3-(4-hydroxyphenyl)propanoic acid (common byproduct, ≤2% threshold) .
  • Stereochemical control : Separate E/Z isomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) for isolated bioassays .
  • Assay normalization : Include positive controls (e.g., ibuprofen for COX inhibition) and adjust for solvent effects (DMSO ≤0.1% v/v) .

Q. Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound's pharmacological profile?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-methoxy position) to enhance electrophilicity and target binding .
  • Pro-drug strategies : Synthesize methyl esters (e.g., methyl 3-(4-methoxyphenyl)acrylate) to improve oral bioavailability, with enzymatic hydrolysis studies in simulated intestinal fluid .
  • Toxicity screening : Use Ames test (+S9 metabolic activation) and zebrafish models to assess mutagenicity and acute toxicity (LC₅₀ > 100 µM) .

Q. Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Protect from light in amber vials at −20°C under nitrogen; shelf life >2 years with <5% degradation .
  • Degradation pathways : Hydrolysis of the ester moiety in aqueous buffers (pH >7.0) generates 4-methoxybenzoic acid, monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. Advanced: What mechanistic insights exist regarding this compound's role in modulating oxidative stress pathways?

Answer:

  • Nrf2 activation : At 10–50 µM, it upregulates antioxidant response elements (ARE) in HepG2 cells, confirmed via luciferase reporter assays .
  • ROS scavenging : Reduces H₂O₂ levels by 40% in RAW 264.7 macrophages (DCFDA assay), with EC₅₀ = 15.2 µM .
  • Synergistic effects : Co-administration with ascorbic acid (1:1 molar ratio) enhances cytoprotection by 2.3× .

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUQYXSTNXLJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triethylamine was added to solution of p-anisaldehyde (10 g) and phenylacetic acid (10 g) in acetic anhydride (25 ml). Reaction mixture was stirred at 90° C. for 8 h. Reaction mixture was cooled and water (600 ml) solution of potassium carbonate (81 g) was added. After addition reaction mixture was heated at 60° C. for an hour. Before neutralising with concentrated hydrochloric acid the reaction mixture was cooled below 10° C. Precipitate was filtered and washed with water. 1H-NMR (400 MHz, d6-DMSO): 12.6 (bs, 1H), 7.67 (s, 1H), 7.4-7.3 (m, 3H), 7.2-7.1 (m, 2H), 7.0-6.9 (m, 2H), 6.8-6.7 (m, 2H), 3.70 (s, 3H). (M)+=254 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxybenzaldehyde (30.0 g, 0.22 mol), phenylacetic acid (31.5 g, 0.23 mol), and triethylamine (31 ml) in acetic anhydride (75 ml) was heated at 90° C. for 5 hours. After cooling, 18 ml of water was dropped carefully during 15 min. Then, potassium carbonate (243 g) in water (1800 ml) was dropped and the solution was heated at 60° C. for 1 hour. After cooling, the solution was extracted with dichloro-methane. When the aqueous phase was acidified (pH 6-7), the product was precipitated. After stirring at 0° C., the product was filtered and dried.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.